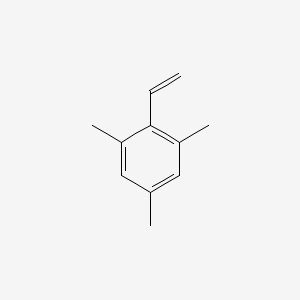

2,4,6-Trimethylstyrene

描述

Significance of Substituted Styrene (B11656) Derivatives in Advanced Materials and Organic Chemistry

Substituted styrene derivatives represent a versatile class of organic compounds that are fundamental to both advanced materials science and organic chemistry. These compounds, characterized by a vinyl group attached to a substituted benzene (B151609) ring, serve as critical building blocks, or monomers, for the synthesis of a wide array of polymers. By altering the type and position of substituents on the aromatic ring, chemists can precisely tailor the properties of the resulting polymers to meet specific performance requirements.

In the realm of materials science, this strategic modification allows for the production of polymers with enhanced thermal stability, mechanical strength, and specific optical properties. ontosight.ai These customized polymers find application in a diverse range of products, including specialized coatings, high-performance adhesives, durable elastomers, and synthetic rubbers. ontosight.aichembk.combiosynth.com For instance, the incorporation of certain substituted styrenes can improve a material's resistance to heat and chemicals. ontosight.ai The copolymerization of different styrene derivatives is another strategy employed to create materials with unique and exceptional physical and chemical characteristics.

From an organic synthesis perspective, substituted styrenes are valuable intermediates. chembk.com Their vinyl group and aromatic ring are reactive sites that can participate in a variety of chemical transformations, enabling the construction of more complex molecules. The development of efficient synthetic routes to these derivatives, such as transition metal-free, one-pot methods, is an active area of research, aiming to expand the library of available monomers for polymerization and other chemical applications.

Historical Context of 2,4,6-Trimethylstyrene Research

Research into this compound, also known as vinylmesitylene, is rooted in the broader exploration of polymer chemistry and the desire to understand how molecular structure influences polymer properties. While the exact date of its first synthesis is not prominently documented, significant research into its polymerization behavior was evident by the late 1970s. A notable study from 1979 demonstrated that this compound could undergo anionic polymerization under specific conditions—low temperature in a polar solvent—to yield well-defined polymers (poly(this compound)) with low polydispersity. scispace.com

This 1979 research was pivotal as it highlighted the unique characteristics imparted by the bulky trimethylphenyl group. scispace.com It was demonstrated that the steric hindrance from the three methyl groups on the phenyl ring resulted in a polymer chain with enhanced rigidity and a higher glass transition temperature compared to polystyrene and other methyl-substituted polystyrenes. scispace.com The synthesis of the monomer itself relies on established organic reactions, such as the acylation of mesitylene (B46885) followed by reduction and elimination steps. acs.org These early studies established this compound as an important monomer for investigating the structure-property relationships in polymers.

Scope and Objectives of Current Research on this compound

Current research on this compound is largely concentrated on its utility as a model compound in the field of cationic polymerization. A primary objective is to achieve "living" or "controlled" polymerization, where the termination and chain-transfer reactions that typically plague such processes are suppressed. The unique structure of this compound, with methyl groups at both ortho positions (positions 2 and 6), sterically hinders common side reactions like indanyl cyclization, making it an ideal substrate for these mechanistic studies. researchgate.net

Key research objectives include:

Determining Kinetic Parameters: Scientists are focused on precisely measuring the fundamental kinetic parameters of its polymerization, such as the absolute rate constants of propagation (kp) for ion pairs. researchgate.netacs.org This involves studying the reaction under various conditions, including different temperatures and initiating systems (e.g., 1-chloro-1-(2,4,6-trimethylphenyl)ethane with Lewis acids like BCl₃ or SnCl₄). researchgate.netacs.orgmdpi.com

Understanding Polymerization Mechanisms: A major goal is to elucidate the intricate mechanisms of controlled cationic polymerization. By studying the ionization equilibrium and the rates of ion collapse, researchers can build a comprehensive model of the polymerization process. researchgate.netacs.org The use of proton scavengers, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), is also explored to prevent uncontrolled initiations and achieve better control over the polymer structure. mdpi.com

Probing Carbocation Reactivity: this compound is employed in competition experiments, where it reacts alongside other nucleophiles. acs.org These studies help in determining the electrophilicity of the propagating carbocation and understanding its reactivity, contributing to a broader linear free-energy relationship approach for predicting reaction rates. researchgate.net

Developing Novel Materials: There remains an interest in the synthesis of poly(this compound) itself. Research continues to explore how its bulky nature influences material properties, aiming to create polymers with specific characteristics like increased rigidity and thermal stability. scispace.com Furthermore, derivatives of the compound are being investigated for potential applications in other areas, such as the synthesis of antimicrobial agents.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 769-25-5 |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 209 °C |

| Density | 0.906 g/mL at 25 °C |

| Refractive Index | n20/D 1.532 |

| Synonyms | 2-Vinylmesitylene, Mesitylethylene |

Sources: nih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-5-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELBHCVXBSVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27756-35-0 | |

| Record name | Benzene, 2-ethenyl-1,3,5-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27756-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20227691 | |

| Record name | 2,4,6-Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-25-5 | |

| Record name | 2-Ethenyl-1,3,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylmesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FV7YQ871 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Established Synthetic Routes for 2,4,6-Trimethylstyrene

The industrial synthesis of this compound relies on robust and well-understood chemical transformations. These methods are designed for scalability and efficiency, forming the backbone of its commercial availability.

A primary route for synthesizing this compound is through the direct Friedel-Crafts alkylation of mesitylene (B46885) (1,3,5-trimethylbenzene) with ethylene (B1197577). This reaction is typically performed in the presence of a Lewis acid catalyst, such as aluminum chloride. The catalyst activates the ethylene, facilitating the electrophilic attack on the electron-rich mesitylene ring to form an ethyl-substituted intermediate, which is then dehydrogenated to yield the final vinyl product. The reaction is conducted under controlled temperature and pressure to optimize the yield and minimize side reactions like polymerization or the formation of poly-alkylated products.

An alternative two-step method involves the Friedel-Crafts acylation of mesitylene. In the first step, mesitylene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 1-(2,4,6-trimethylphenyl)ethan-1-one. This ketone intermediate is then subjected to a dehydration reaction to form the vinyl group of this compound. Dehydration can be achieved through various methods, including catalytic processes over metal oxides at elevated temperatures or by conversion of the ketone to an alcohol via reduction, followed by acid-catalyzed elimination of water.

Beyond the primary routes, other methods have been explored for the production of this compound. One such method involves the isomerization of other styrene (B11656) derivatives. Additionally, industrial production focuses on optimizing catalytic processes to ensure high purity and yield. This includes the use of various supported catalysts and continuous flow reactors to enhance efficiency and reduce waste. For instance, the synthesis of related alkylbenzenes, which are precursors to materials like styrene, extensively uses zeolite catalysts to improve selectivity and facilitate catalyst recovery.

Table 1: Comparison of Established Synthesis Routes

| Method | Reactants | Catalyst | Key Steps | Advantages |

|---|---|---|---|---|

| Alkylation with Ethylene | Mesitylene, Ethylene | Aluminum Chloride | Single-step alkylation | Direct, potentially more atom-economical |

| Acylation and Dehydration | Mesitylene, Acetyl Chloride | Aluminum Chloride | 1. Acylation to ketone2. Dehydration | Controlled, step-wise approach |

Advanced Synthetic Strategies and Yield Optimization

Research continues to refine the synthesis of this compound, focusing on greater control over reaction outcomes and adherence to environmentally conscious principles.

While this compound itself is achiral, it is a valuable substrate in stereoselective reactions where its steric bulk influences the stereochemical outcome. A notable example is its use in catalytic asymmetric cyclopropanation. In a study utilizing a chiral dirhodium(II) carboxamidate catalyst, the reaction of ethyl diazoacetate with this compound demonstrated exceptional stereocontrol. nih.gov The significant steric hindrance from the three methyl groups on the styrene derivative played a key role in directing the approach of the carbene, leading to high selectivity.

Table 2: Stereoselective Cyclopropanation of this compound

| Catalyst | Diastereocontrol (cis:trans) | Enantiomeric Excess (% ee) of cis-isomer | Reference |

|---|

This high degree of diastereoselectivity and enantioselectivity highlights how the specific structure of this compound can be exploited in advanced organic synthesis to create complex, chirally pure molecules. nih.gov

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of traditional methods. A key focus is the replacement of homogeneous catalysts like aluminum chloride, which are difficult to separate from the reaction mixture and generate corrosive waste.

Research into Friedel-Crafts alkylations has demonstrated the effectiveness of heterogeneous solid acid catalysts. researchgate.net Materials such as zeolites, clays (B1170129) like montmorillonite (B579905) modified with zirconium (Zr-Mont), and other porous aluminosilicates are being explored as reusable and more environmentally benign alternatives. acs.orgwgtn.ac.nz These catalysts offer advantages including ease of separation, potential for regeneration and reuse, and often higher selectivity, which minimizes byproduct formation. researchgate.netresearchgate.net For example, Zr-Mont has shown exceptionally high yields in the alkylation of mesitylene with other molecules. acs.org

Furthermore, greening the production of feedstocks is crucial. The ethylene used in the primary synthesis route can be produced via the catalytic dehydration of bioethanol, which is derived from renewable resources. dicp.ac.cn Recent advancements in this area include the development of highly efficient catalysts that can operate at lower temperatures, such as microwave-assisted processes over biochar-based catalysts, significantly reducing the energy consumption of ethylene production. rsc.org The formic acid-driven hydrothiolation of styrenes, including this compound, is another example of a greener reaction protocol that avoids metal catalysts. nih.gov Similarly, the oxidation of this compound has been studied using sustainable oxidants like aqueous hydrogen peroxide with palladium catalysts, showcasing a move towards greener downstream processing. rsc.org

Synthesis of Novel this compound Derivatives

The derivatization of this compound is a key area of research, focusing on creating new molecules with tailored properties. Methodologies include functionalizing the aromatic ring, modifying the vinyl group, and synthesizing complex heterocyclic structures.

While the steric hindrance provided by the three methyl groups on the benzene (B151609) ring can influence reactivity, electrophilic substitution reactions are possible, allowing for the introduction of various functional groups.

One significant derivatization involves the nitration of the aromatic ring. For instance, the reaction of this compound with tert-butyl nitrite (B80452) and tert-butyl hydroperoxide results in nitration–peroxidation, affording β-peroxyl nitroalkanes in high yields. This process demonstrates a method for the difunctionalization of the alkene while also implying modification pathways that could be adapted for ring functionalization under different conditions. acs.org In one study, this reaction yielded the corresponding nitration-peroxidation product in 86% yield. acs.org

Another pathway for functionalization starts with mesitylene (1,3,5-trimethylbenzene), a precursor for this compound. Nitration of mesitylene using a mixture of sulfuric and nitric acid can produce nitro-derivatives, which can then potentially be converted to aminostyrenes.

The vinyl group of this compound is a primary site for chemical modifications, including polymerization, oxidation, reduction, and various addition reactions.

Polymerization: this compound can undergo cationic polymerization to produce poly(this compound). scispace.comresearchgate.net The bulky trimethylphenyl groups enhance the rigidity of the polymer chain. scispace.com Living/controlled polymerization can be achieved using initiating systems like cumyl chloride/BCl₃, which is possible because the methyl groups at positions 2 and 6 prevent chain transfer reactions that typically form an indanyl skeleton. researchgate.net

Oxidation and Difunctionalization: The double bond can be oxidized to form epoxides or other oxygenated derivatives. A notable reaction is the nitration–peroxidation using tert-butyl nitrite and tert-butyl hydroperoxide, which introduces both a nitro group and a peroxyl group across the vinyl double bond. acs.org Another example of difunctionalization is the α-amino radical-mediated reaction that can introduce functionalities like cyano (CN), azido (B1232118) (N₃), or thiocyano (NCS) groups. nsf.gov The diazidation of the vinyl group in sterically hindered styrenes like this compound has been shown to proceed in high yields. colab.ws

Hydroformylation and Carboxylation: Rhodium-catalyzed hydroformylation of this compound has been studied, demonstrating very high selectivity for the linear aldehyde product. researchgate.net In one case, a linear-to-branched aldehyde ratio of 27.8 (97% linear selectivity) was achieved. researchgate.net Additionally, palladium-catalyzed reactions can convert the alkene to carboxylic acid anhydrides. semanticscholar.org

Hydrosilylation: The vinyl group can participate in hydrosilylation reactions, where a silane (B1218182) adds across the double bond. This is a common modification for elastomeric polymers. google.com

| Reaction Type | Reagents/Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Cationic Polymerization | Cumyl chloride/BCl₃ | Poly(this compound) | Methyl groups prevent side reactions, allowing for controlled polymerization. | researchgate.net |

| Nitration-Peroxidation | tert-Butyl nitrite, tert-butyl hydroperoxide | β-peroxyl nitroalkane | Achieved an 86% yield of the difunctionalized product. | acs.org |

| Hydroformylation | Rhodium catalyst | Linear aldehyde | Demonstrated high regioselectivity with a 97% preference for the linear product. | researchgate.net |

| Carboxylation | Palladium catalyst, Formic Acid, CO | Carboxylic acid anhydride | Reaction proceeds slower than with less substituted styrenes. | semanticscholar.org |

| Diazidation | Sodium azide | Vicinal diazide | Forms diazide in high yield despite steric hindrance. | colab.ws |

A significant class of derivatives are the 2,4,6-trimethylbenzenesulfonyl hydrazones, which have been synthesized and studied for their biological activity. mdpi.comnih.govresearchgate.net The synthesis does not start directly from this compound but from a related precursor, 2,4,6-trimethylbenzenesulfonohydrazide (B98524). mdpi.com This starting material is derived from the sulfonation of mesitylene (1,3,5-trimethylbenzene).

The synthesis of the target hydrazones involves a condensation reaction. Typically, 2,4,6-trimethylbenzenesulfonohydrazide is dissolved in ethanol (B145695) and then reacted with a substituted benzaldehyde. The mixture is heated under reflux, leading to the formation of the corresponding 2,4,6-trimethylbenzenesulfonyl hydrazone. mdpi.com

The general synthetic scheme is as follows:

Preparation of Starting Material : 2,4,6-trimethylbenzenesulfonohydrazide is prepared, likely through the sulfonation of mesitylene followed by hydrazinolysis.

Condensation Reaction : 2,4,6-trimethylbenzenesulfonohydrazide is reacted with various substituted benzaldehydes in ethanol. mdpi.com

Product Formation : The reaction mixture is heated for several hours, after which the product crystallizes upon cooling. mdpi.com

A study described the synthesis of a series of twenty-five such hydrazone derivatives. mdpi.comresearchgate.net The structures of these novel compounds were confirmed using NMR spectroscopy, with characteristic signals for the NH and =CH protons confirming the successful condensation. mdpi.com

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2,4,6-trimethylbenzenesulfonohydrazide | Dissolved in ethanol | Solution of the hydrazide | mdpi.com |

| 2 | Hydrazide solution + Substituted benzaldehyde | Heated under reflux for 3 hours | Reaction mixture containing the hydrazone | mdpi.com |

| 3 | Reaction mixture | Cooled to room temperature, then refrigerated for 24 hours | Crystallized 2,4,6-trimethylbenzenesulfonyl hydrazone | mdpi.com |

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions of 2,4,6-Trimethylstyrene

Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to a variety of substituted derivatives. The three methyl groups on the benzene (B151609) ring have a profound impact on the electronic structure and steric environment, which in turn governs the regioselectivity and rate of these reactions. Unlike styrene (B11656), which typically directs incoming electrophiles to the ortho and para positions, the substitution pattern of this compound can exhibit different directing effects. For instance, reactions like nitration or sulfonation have been shown to favor meta-directing behavior.

A notable example of this reactivity is the electrochemical sulfonation of this compound. Despite the significant steric bulk imparted by the methyl groups, the compound can be efficiently functionalized. Research has demonstrated that sulfonate ester formation can be achieved with a commendable yield of 69% under electrochemical conditions, a result comparable to that of less sterically hindered styrenes. This highlights the compound's capacity to undergo aromatic substitution, provided appropriate reaction conditions are employed.

Reactions Involving the Vinyl Group

The vinyl group is a primary site of chemical reactivity in this compound, making it a valuable monomer in polymerization and a substrate for various addition reactions. ontosight.ai Its reactivity is central to the synthesis of polymers with specific thermal and mechanical properties and to the creation of functionalized molecules. scispace.comontosight.ai

The double bond of this compound can be readily oxidized to form the corresponding epoxide, this compound oxide. This transformation is a key step in the synthesis of various derivatives. The use of advanced catalytic systems has been explored to enhance the efficiency of this reaction. For example, zeolite TS-1 catalysts, particularly those with hierarchically interconnected micro-, meso-, and macroporous structures, have shown superior catalytic activity in the epoxidation of bulky molecules like this compound. researchgate.netsciengine.com

The resulting epoxide is a valuable intermediate. In one study, this compound oxide was successfully transformed through a chemoenzymatic cascade involving a styrene oxide isomerase (SOI), although the isolated yield was modest at 11%. wisc.edu This demonstrates the potential for using the epoxide in biocatalytic pathways to produce more complex molecules. wisc.edu

The vinyl group of this compound can be saturated through reduction reactions, typically via catalytic hydrogenation. This process converts the alkene functionality into an alkane, yielding 1-ethyl-2,4,6-trimethylbenzene. This reaction is a standard transformation for styrenic compounds, allowing for the synthesis of the corresponding saturated alkylbenzene derivatives.

The reaction of this compound with tetranitromethane under photochemical conditions is a complex process that involves the vinyl group and leads to the formation of multiple products. scispace.com Studies conducted in solvents like dichloromethane (B109758) or acetonitrile (B52724) have shown that the photolysis of these two reagents yields distinct nitro-containing compounds. scispace.com

One of the primary products from the photochemical reaction between this compound and tetranitromethane is a nitro-trinitromethyl adduct. scispace.com This compound has been identified as 2-(2',4',6'-trimethylphenyl)-1-nitro-2-trinitromethylethane. scispace.com Its formation results from the addition of fragments from tetranitromethane across the double bond of the styrene derivative. scispace.com

Alongside the adduct, the reaction also produces nitromethyl 2,4,6-trimethylphenyl ketone. scispace.com This ketone is another significant product of the photolysis of this compound with tetranitromethane. scispace.com

Interactive Data Table: Products of Photochemical Nitration of this compound with Tetranitromethane scispace.com

| Product Name | Chemical Formula | Reaction Type |

| 2-(2',4',6'-trimethylphenyl)-1-nitro-2-trinitromethylethane | C₁₂H₁₄N₄O₈ | Adduct Formation |

| Nitromethyl 2,4,6-trimethylphenyl ketone | C₁₁H₁₃NO₃ | Rearrangement/Oxidation |

Nitration Reactions with Tetranitromethane

Catalytic Reactions of this compound

Hydroformylation, or oxo-synthesis, is a significant industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, yielding aldehydes. google.com This reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common. mdpi.comdokumen.pub

Recent research has explored the use of rhodium nanoparticles supported on siliceous MFI zeolites with a high concentration of silanol (B1196071) nests (Si-OH groups) as highly active heterogeneous catalysts for hydroformylation. nih.govresearchgate.netnih.gov These catalysts have demonstrated exceptional activity, in some cases surpassing that of classical homogeneous catalysts like Wilkinson's catalyst. nih.govresearchgate.net The silanol nests are believed to play a crucial role by enriching the concentration of olefin molecules near the rhodium active sites. nih.govresearchgate.net

In the case of this compound, the rhodium nanoparticles are predominantly located on the external surface of the zeolite. nih.govsemanticscholar.org Due to the significant steric bulk of this compound, its access to the micropores of the zeolite is restricted. nih.govsemanticscholar.org Consequently, the enrichment effect observed with smaller olefins like styrene is not as pronounced for this bulkier substrate. nih.gov Despite this, the Rh/S1-OH catalyst still shows considerable activity, achieving a 48.6% conversion for the hydroformylation of this compound. nih.gov

The hydroformylation of this compound presents a stark contrast to that of styrene, primarily due to steric effects. When using the Rh/S1-OH catalyst (rhodium on silanol-rich zeolite), styrene hydroformylation achieves a conversion of 72.1%, significantly higher than the 48.6% observed for this compound under the same conditions. nih.gov This difference is attributed to the ability of the smaller styrene molecules to be enriched within the zeolite's micropores, which contain the silanol groups, thereby increasing their local concentration around the rhodium nanoparticles. nih.govsemanticscholar.org The bulky this compound molecule cannot effectively enter these micropores. nih.govsemanticscholar.org

Interestingly, when a conventional supported rhodium catalyst like Rh/SiO2 is used, which has larger pores, the conversion rates for styrene and this compound are much more similar (19.5% vs. 22.0%, respectively). nih.gov This finding underscores the critical role of the zeolite's silanol-rich micropores in accelerating the reaction for appropriately sized olefins. nih.govsemanticscholar.org The steric hindrance of this compound also influences the regioselectivity of the reaction, with a high preference for the linear aldehyde product (l:b ratio of 27.8). researchgate.net

Table 1: Comparison of Hydroformylation Conversion for Styrene and this compound with Different Catalysts

| Substrate | Catalyst | Conversion (%) |

| Styrene | Rh/S1-OH | 72.1 |

| This compound | Rh/S1-OH | 48.6 |

| Styrene | Rh/SiO₂ | 19.5 |

| This compound | Rh/SiO₂ | 22.0 |

Data sourced from a study on rhodium nanoparticles supported on silanol-rich zeolites. nih.gov

The reactivity of this compound in catalytic processes is heavily influenced by both steric and electronic factors.

Steric Effects : The three methyl groups, particularly the two in the ortho positions, create substantial steric hindrance around the vinyl group and the aromatic ring. This bulkiness can impede the approach of reactants and catalysts to the reactive sites, thereby slowing down reaction rates compared to less substituted styrenes. For instance, in hydroformylation, the steric bulk is a dominant factor in its reduced conversion rate on certain catalysts compared to styrene. nih.govasianpubs.org However, in some reactions like aluminum-catalyzed hydroboration, the steric demands of this compound showed a negligible effect on yield and regioselectivity. ed.ac.uk

Electronic Effects : The methyl groups are electron-donating through an inductive effect. This increases the electron density of the aromatic ring and the vinyl group, which can affect the molecule's reactivity. In cationic polymerization, the ortho-methyl groups have a retarding effect on the reaction rate. researchgate.net In atom transfer radical polymerization, monomers with electron-donating substituents, like the methyl groups in this compound, tend to polymerize more slowly than those with electron-withdrawing groups. acs.org However, in many catalytic reactions involving this compound, the significant steric constraints often overshadow the electronic contributions.

Hydroformylation of this compound

Theoretical Studies of Reaction Pathways and Transition States

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms of substituted styrenes. researchgate.netresearchgate.net These studies can elucidate reaction pathways, characterize transition states, and explain the influence of substituents on reactivity.

For reactions involving styrene derivatives, theoretical analyses have been used to study the stability of intermediates and products by calculating properties such as HOMO and LUMO energies, electronic chemical potential, and global hardness. researchgate.net In the context of radical cation reactions, theoretical models help to understand the competition between different pathways like nucleophilic addition, electron transfer, and deprotonation, highlighting the importance of steric and electronic factors. psu.edu

While specific theoretical studies focusing exclusively on the reaction pathways of this compound are not extensively documented in the provided search results, the principles from studies on other substituted styrenes can be applied. For example, in a potential hydroformylation pathway, computational modeling could map the energy landscape for the coordination of the bulky olefin to the metal center, the migratory insertion of the formyl group, and the final reductive elimination to form the aldehyde product. Such a study would likely confirm that the high steric demand of the 2,4,6-trimethylphenyl group raises the energy of the transition states, consistent with the experimentally observed lower reactivity compared to styrene in certain catalytic systems. nih.gov

Polymerization Science of 2,4,6 Trimethylstyrene

Cationic Polymerization of 2,4,6-Trimethylstyrene

The cationic polymerization of this compound (TMeSt) has been a subject of significant academic interest due to its distinctive behavior, which allows for the synthesis of well-defined polymers. The presence of methyl groups at the 2, 4, and 6 positions of the benzene (B151609) ring profoundly influences the reactivity and stability of the carbocationic propagating species. This unique structure facilitates various forms of living and controlled polymerization methodologies. researchgate.net

"Truly Living" Polymerization with Lewis Acids (e.g., GaCl₃)

The concept of a "truly living" polymerization, where termination and chain transfer reactions are effectively absent, has been realized for this compound. The use of gallium trichloride (B1173362) (GaCl₃) as a Lewis acid co-initiator in dichloromethane (B109758) is a prime example. researchgate.netresearchgate.net In this system, both the initiator and the propagating chain ends are fully ionized. researchgate.netresearchgate.net The resulting trimethylstyryl cation demonstrates remarkable stability across a temperature range of -70°C to -30°C. researchgate.netresearchgate.net This high stability of the propagating cations is a key factor that leads to the formation of "truly living" polymers, where the polymer chains will continue to grow as long as the monomer is available. researchgate.netresearchgate.net

Rapid "truly living" carbocationic polymerization of TMeSt has also been reported using a cumyl acetate (B1210297) (CumOAc)/boron trichloride (BCl₃) initiating system in methyl chloride at -30°C. deepdyve.comacs.org In this system, the number-average molecular weight (M̄n) of the resulting polymer is determined by the ratio of the monomer concentration to the initiator concentration, and polymers with narrow molecular weight distributions (M̄w/M̄n = 1.1–1.2) are produced. deepdyve.com

"Controlled" Polymerization with Lewis Acids (e.g., BCl₃)

In contrast to the full ionization seen with GaCl₃, using boron trichloride (BCl₃) as the Lewis acid in dichloromethane leads to a "controlled" polymerization process. researchgate.netresearchgate.net With BCl₃, the equilibrium between the dormant covalent species and the active ionic species is shifted significantly towards the dormant side, resulting in a very low degree of ionization. researchgate.netresearchgate.net The ionization constant (Kᵢ) for this system was determined to be 2.9 x 10⁻³ L·mol⁻¹ at -70°C. researchgate.netresearchgate.net

This low concentration of active species allows for a highly controlled polymerization, characterized by:

A strong agreement between theoretical and experimentally determined molecular weights up to 80,000 g·mol⁻¹. researchgate.netresearchgate.net

The synthesis of polymers with very narrow polydispersity, with values as low as 1.02–1.1. researchgate.net

The initiating system often involves a model compound for the propagating chain end, such as 1-chloro-1-(2,4,6-trimethylphenyl)ethane, in conjunction with BCl₃. acs.org This approach provides excellent control over the polymer architecture.

Quasiliving Polymerization

Quasiliving carbocationic polymerization represents a state where irreversible chain-breaking processes are avoided, but there exists a reversible equilibrium between active (ionic) and dormant (covalent) propagating species. tandfonline.comitu.edu.tr This condition is typically achieved when the rate of monomer addition is carefully matched to the rate of propagation. tandfonline.com For this compound, quasiliving polymerizations have been successfully conducted over a wide range of experimental conditions. researchgate.nettandfonline.com A key characteristic of these systems is the gradual narrowing of the molecular weight distribution as the reaction progresses. tandfonline.com

A significant challenge in the cationic polymerization of many styrenic monomers is the intramolecular Friedel-Crafts alkylation, a chain transfer reaction that leads to the formation of a stable indanyl structure at the chain end, effectively terminating its growth. tandfonline.comvdoc.pub However, this compound is uniquely suited for living and quasiliving polymerizations precisely because this side reaction is prevented. researchgate.nettandfonline.com The methyl groups at the 2- and 6- (ortho) positions of the styrene (B11656) ring create steric hindrance that makes the formation of the indanyl skeleton "impossible". tandfonline.com This suppression of intramolecular cyclization allows for polymerization to proceed with a high degree of control, even at very low monomer addition rates. researchgate.nettandfonline.com

A variety of initiating systems have been effectively employed to achieve the quasiliving polymerization of this compound. These systems typically consist of an initiator (cationogen) and a co-initiator (Lewis acid).

Notable examples include:

Cumyl Chloride/TiCl₄ or BCl₃: Quasiliving polymerizations were readily achieved using these combinations in solvent mixtures of n-hexane and methylene (B1212753) chloride at -50°C. tandfonline.com

1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃: This system, which uses a model for the propagating species as the initiator, is particularly effective for controlled polymerization studies. acs.orgvdoc.pub

Cumyl Acetate/BCl₃: This combination has been shown to induce rapid, truly living polymerization at -30°C in methyl chloride. deepdyve.comvdoc.pub

Lactone/BCl₃ Complexes: A newer class of initiating systems using complexes of lactones (e.g., γ-tolyl-γ-valerolactone) and BCl₃ have been found to be efficient initiators for the polymerization of TMeSt, although under the specific conditions studied, the polymerizations were not living. tandfonline.com

| Initiator | Co-initiator (Lewis Acid) | Polymerization Type | Reference |

|---|---|---|---|

| Cumyl Chloride | TiCl₄ | Quasiliving | tandfonline.com |

| Cumyl Chloride | BCl₃ | Quasiliving | tandfonline.com |

| 1-chloro-1-(2,4,6-trimethylphenyl)ethane | BCl₃ | Controlled/Living | acs.org |

| Cumyl Acetate | BCl₃ | Truly Living | deepdyve.com |

| γ-tolyl-γ-valerolactone | BCl₃ | Non-living (under conditions studied) | tandfonline.com |

Kinetic Studies of Propagation Rate Constants (k_p)

The study of the propagation rate constant (k_p) provides fundamental insight into the polymerization process. For this compound, kinetic studies have been conducted using various methods to determine this crucial parameter. The unique stability of the TMeSt carbocation allows for direct spectroscopic measurement and the use of competition experiments. acs.orgvot.pl

In studies using the 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃ initiating system in CH₂Cl₂ at -70°C, the absolute rate constant of propagation for ion pairs (k_p±) was calculated to be 1.4 x 10⁴ L·mol⁻¹·s⁻¹ . researchgate.netacs.org This value was derived from the apparent rate constant of propagation (k_p app) and the equilibrium constant of ionization (Kᵢ), which was determined via UV-visible spectroscopy. researchgate.netacs.org

A separate determination using competition experiments, where the polymerization is carried out with a competing π-nucleophile (2-chloropropene), yielded a similar value of 8.3 x 10⁴ L·mol⁻¹·s⁻¹ for k_p± at the same temperature. researchgate.netacs.org The agreement between these two distinct methods corroborates the results. researchgate.netacs.org

Other studies have reported an apparent propagation rate constant (k_p app) of 8500 L·mol⁻¹·s⁻¹ at -70°C. researchgate.net The propagation rate is also highly dependent on temperature, with k_p values reported to range from 10³ L·mol⁻¹·s⁻¹ at -65°C to 9 x 10⁴ L·mol⁻¹·s⁻¹ at -10°C. researchgate.net

Compared to styrene, the propagation rate constant for this compound is considerably lower. acs.org This is attributed to the lower electrophilicity of the 2,4,6-trimethylstyryl cation (E = 6.04) compared to the unsubstituted styryl cation (E = 9.6). acs.org

| Parameter | Value | Temperature | Method/Conditions | Reference |

|---|---|---|---|---|

| k_p± | 1.4 x 10⁴ L·mol⁻¹·s⁻¹ | -70°C | From k_p app and Kᵢ | researchgate.netacs.org |

| k_p± | 8.3 x 10⁴ L·mol⁻¹·s⁻¹ | -70°C | Competition Experiment (with 2-chloropropene) | researchgate.netacs.org |

| k_p app | 8500 L·mol⁻¹·s⁻¹ | -70°C | Cationic polymerization with BCl₃ | researchgate.net |

| k_p | 1 x 10³ L·mol⁻¹·s⁻¹ | -65°C | - | researchgate.net |

| k_p | 9 x 10⁴ L·mol⁻¹·s⁻¹ | -10°C | - | researchgate.net |

Determination of k_p via Reaction Calorimetry or In-Situ NMR

The propagation rate constant (k_p) in the polymerization of this compound (TMeSt) can be determined using techniques like reaction calorimetry or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ NMR, for instance, allows for the real-time monitoring of the disappearance of vinylic resonances of the monomer, which can be used to calculate the monomer conversion over time and subsequently determine the polymerization rate. nih.govresearchgate.net This method provides a powerful tool for examining polymerization kinetics in detail. nih.gov

Equilibrium Constant of Ionization (K_i) and Rate Constant of Ion Collapse (k_-i)

The equilibrium constant of ionization (K_i) and the rate constant of ion collapse (k_-i) are crucial parameters in understanding the dynamics of carbocationic polymerization of this compound. The K_i value can be determined from the concentration of cations measured by UV-visible spectroscopy. researchgate.netacs.org For the polymerization of TMeSt with the 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃ system in CH₂Cl₂ at -70°C, the ionization is very low, with a determined K_i of 2.9 x 10⁻³ L mol⁻¹. researchgate.net

The rate constant of ion collapse (k_-i) can be determined from plots of polydispersity versus conversion. researchgate.netacs.org From the values of K_i and k_-i, the rate constant of ionization (k_i) can also be calculated. researchgate.net The temperature dependence of K_i and k_-i allows for the determination of the enthalpy and entropy of ionization and deactivation, respectively. researchgate.netacs.org

Comparison of Propagation Rate Constants with Styrene

The propagation rate constant of this compound is considerably lower than that of styrene. researchgate.net This difference is primarily attributed to the steric effects of the three methyl groups on the aromatic ring of TMeSt. Kinetic investigations have shown that the electrophilicity of the 2,4,6-trimethylstyryl cation is significantly lower than that of the styryl cation. researchgate.net This lower electrophilicity directly contributes to the reduced propagation rate constant in the cationic polymerization of TMeSt compared to styrene. researchgate.net While the nucleophilicity parameters of TMeSt are comparable to styrene, the steric hindrance plays a more dominant role in its polymerization kinetics. researchgate.net

Influence of Steric Hindrance on Polymerization Kinetics

The steric hindrance imposed by the three methyl groups on the phenyl ring of this compound has a profound influence on its polymerization kinetics. This steric bulk is a key factor in suppressing side reactions that are common in the carbocationic polymerization of styrene, such as indanyl cyclization and intermolecular Friedel-Crafts alkylation. researchgate.net The prevention of these side reactions allows for a "truly living" polymerization process, leading to polymers with well-defined structures and low polydispersity. researchgate.net

The steric hindrance also significantly reduces the accessibility of the propagating species to the monomer, which in turn lowers the propagation rate constant compared to less substituted styrenes. This effect is a primary reason for the slower polymerization kinetics observed for TMeSt.

Molecular Weight Control and Polydispersity (Đ)

The polymerization of this compound can be well-controlled, leading to polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity, Đ). researchgate.netscispace.com In controlled or "living" polymerizations, the number-average molecular weight (Mn) of the resulting poly(this compound) increases linearly with monomer conversion. researchgate.net

Under optimized conditions, such as using the 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃ initiating system in CH₂Cl₂ at low temperatures, it is possible to achieve very low polydispersity indices, with Đ values ranging from 1.02 to 1.1. acs.org This high degree of control is largely attributed to the suppression of chain transfer and termination reactions due to the steric hindrance of the monomer. Anionic polymerization of TMeSt at low temperatures in a polar solvent can also yield well-defined polymers with low polydispersity. scispace.com

Effect of Temperature and Medium Polarity on Polymerization

Temperature and the polarity of the reaction medium are critical parameters that affect the polymerization of this compound. Generally, carrying out the polymerization at low temperatures is crucial for achieving a well-controlled, "living" process and obtaining polymers with low polydispersity. scispace.com For instance, the living carbocationic polymerization of TMeSt is typically conducted at temperatures ranging from -70 to -20 °C. researchgate.netacs.org In anionic polymerization, low temperatures are also a prerequisite for producing well-defined polymers. scispace.com

Data Tables

Table 1: Propagation Rate Constants and Kinetic Parameters for this compound Polymerization

| Parameter | Value | Conditions | Source |

| k_p± | 1.4 x 10⁴ L mol⁻¹ s⁻¹ | 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃ in CH₂Cl₂, -70 °C | researchgate.netacs.org |

| k_p± | 8.3 x 10⁴ L mol⁻¹ s⁻¹ | Competition experiment with 2-chloropropene, -70 °C | researchgate.netacs.org |

| K_i | 2.9 x 10⁻³ L mol⁻¹ | 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃ in CH₂Cl₂, -70 °C | researchgate.net |

| Polydispersity (Đ) | 1.02 - 1.1 | 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl₃ in CH₂Cl₂ | acs.org |

Table 2: Comparison of Reactivity Parameters for Styrenic Monomers

| Compound | Nucleophilicity (N) | Electrophilicity (E) of Cation | Propagation Rate Constant (k_p) | Source |

| This compound | 0.68 | 6.04 | Considerably lower than styrene | researchgate.net |

| Styrene | 0.68 | 9.6 | High | researchgate.net |

| 4-Methylstyrene | 0.82 | - | Higher k_p than TMeSt |

Anionic Polymerization of this compound

This compound has been successfully polymerized via anionic polymerization to produce well-defined polymers with low polydispersity. scispace.comresearchgate.net This controlled polymerization allows for the synthesis of poly(this compound) with predictable molecular weights and narrow molecular weight distributions, which is crucial for studying its properties and potential applications.

Conditions for Low Polydispersity Polymer Synthesis

The synthesis of poly(this compound) with low polydispersity is achievable under specific reaction conditions. scispace.comresearchgate.net Anionic polymerization carried out at low temperatures in a polar solvent is essential for obtaining well-defined polymer samples. scispace.comresearchgate.net These conditions help to minimize side reactions and ensure that the polymerization proceeds in a controlled manner, leading to a narrow distribution of polymer chain lengths. High-vacuum techniques are often employed in these polymerization procedures to maintain the purity of the reactants and prevent premature termination. researchgate.net

Enhanced Chain Rigidity of Poly(this compound)

A notable characteristic of poly(this compound) is its enhanced chain rigidity. scispace.comresearchgate.net This increased stiffness is attributed to the bulky trimethylphenyl substituents on the polymer backbone. scispace.comresearchgate.net The presence of methyl groups in the ortho positions of the styrene monomer enhances the rotational barrier of the polymer's backbone, leading to increased rigidity. redalyc.org This rigidity, in turn, contributes to a higher glass transition temperature (Tg) compared to polystyrene and other methyl-substituted polystyrenes. scispace.comredalyc.org For instance, the Tg of poly(this compound) is reported to be 162°C, significantly higher than that of polystyrene (100°C). kpi.ua

Interactive Data Table: Glass Transition Temperatures of Substituted Polystyrenes

| Polymer | Glass Transition Temperature (Tg) in °C |

| Polypropylene | -10 |

| Polystyrene | 100 |

| Poly(this compound) | 162 |

Free Radical Polymerization Considerations

While anionic and cationic polymerization methods have been successfully applied to this compound, free radical polymerization of this monomer presents challenges. The steric hindrance caused by the three methyl groups on the benzene ring makes it reluctant to undergo homopolymerization or copolymerization via free radical methods. researchgate.net However, some studies have explored controlled radical polymerization techniques, such as those involving organoboranes, which can provide linear polymer products. researchgate.net

Copolymerization Studies with this compound

Reactivity in Homopolymerization and Copolymerization

Studies on the copolymerization of this compound have provided insights into its reactivity. Research indicates that this monomer is less reactive than styrene and other substituted styrenes like p-methylstyrene and p-tert-butylstyrene. researchgate.net The reduced reactivity is attributed to the steric impediment caused by the multiple methyl substituents on the benzene ring, which hinders the monomer's coordination to the active species in the polymerization process. researchgate.net This steric effect overrides the activating inductive effect of the methyl groups. researchgate.net

Comparison with Other Substituted Styrenes (e.g., 2,4-Dimethylstyrene, 2,5-Dimethylstyrene)

When compared to other dimethyl-substituted styrenes, this compound exhibits lower reactivity in both homopolymerization and copolymerization with styrene. researchgate.netevitachem.com For example, studies using metallocene-based initiator systems have shown that while monosubstituted styrenes can be polymerized to syndiotactic polymers, di- and tri-methylstyrenes are more reluctant to polymerize. researchgate.netresearchgate.net This trend highlights the significant role of steric factors in determining the polymerizability of substituted styrenes.

Polymer Structure and Properties of Poly(this compound)

The molecular architecture of poly(this compound) imparts distinct physical and thermal properties that differentiate it from polystyrene and other related polymers. The presence of three methyl groups on the phenyl ring is central to its behavior.

Thermal Stability of Poly(this compound)

Poly(this compound) exhibits high thermal stability, a property that makes it suitable for applications requiring robust materials. Cationic polymerization methods, in particular, have been shown to produce polymers with this enhanced stability. The steric hindrance provided by the three methyl groups on the aromatic ring contributes to a more rigid polymer backbone, which in turn increases the energy required to initiate thermal degradation. Research into similarly structured bulky substituted styrene polymers, such as poly(3,5-di(trimethylsilyl)styrene), has also highlighted unusual thermal properties, with some materials remaining as free-flowing powders even after being heated to temperatures above 250 °C, underscoring the role of bulky side groups in thermal resilience. nsf.gov

Glass Transition Temperature (T_g) Analysis

A key characteristic of poly(this compound) is its significantly elevated glass transition temperature (T_g) when compared to unsubstituted polystyrene. The T_g of poly(this compound) is consistently reported to be around 162 °C (435 K). sigmaaldrich.comsigmaaldrich.com This increase is a direct consequence of the bulky trimethylphenyl substituents. scispace.comresearchgate.net These groups restrict the rotational freedom of the polymer backbone, leading to enhanced chain rigidity and, consequently, a higher temperature required to transition from a glassy to a rubbery state. scispace.comresearchgate.net

The effect of substitution on T_g is evident when comparing it with other polystyrenes. The addition of bulky groups, whether they are methyl or other substituents, generally leads to an increase in the glass transition temperature. researchgate.net

| Polymer | Glass Transition Temperature (T_g) in °C | Glass Transition Temperature (T_g) in K | Reference |

|---|---|---|---|

| Poly(this compound) | 162 | 435 | sigmaaldrich.comsigmaaldrich.com |

| Polystyrene | ~100 | ~373 | scispace.com |

| Poly(4-methylstyrene) | 97 | 370 | sigmaaldrich.com |

| Poly(p-trimethylsilyl styrene) | 124 | 397 | scispace.com |

Quantitative Structure-Property Relationship (QSPR) models provide a theoretical method to predict polymer properties based on their molecular structure, which is particularly useful for materials that have not yet been synthesized. redalyc.org A QSPR model based on an error back-propagation artificial neural network (ANN) has been successfully used to predict the T_g of 107 different polystyrenes, including poly(this compound). redalyc.org

This approach uses molecular descriptors, which are numerical representations of the polymer's structural features, to build a mathematical relationship with the property of interest. redalyc.org For poly(this compound), a model using four specific molecular descriptors yielded a predicted T_g of 432 K, which is in excellent agreement with the experimental value of 435 K. redalyc.orgpasseidireto.com

| Parameter | Value |

|---|---|

| Experimental T_g (K) | 435 |

| Predicted T_g (K) | 432 |

| Molecular Descriptors Used in QSPR Model | |

| Mean information content (order 0) | 0.263 |

| Gravitational index (order 2) | 4.135 |

| Molecular weight | 6.020 |

| Symmetry parameter | 0.50 |

Data sourced from a QSPR study on polystyrenes. redalyc.orgpasseidireto.com

Relationship between Molecular Structure and Polymer Properties

The properties of poly(this compound) are intrinsically linked to its unique molecular structure. The defining feature is the steric hindrance imposed by the three methyl groups on the phenyl ring. scispace.comresearchgate.net This has several important consequences:

Increased Chain Rigidity : The bulky substituents restrict the rotation of both the phenyl group and the main polymer chain, leading to a less flexible and more rigid structure compared to polystyrene. scispace.comresearchgate.net This rigidity is the primary reason for the polymer's high glass transition temperature and enhanced thermal stability.

Prevention of Side Reactions : During cationic polymerization, the methyl groups at the ortho positions (2 and 6) provide a significant advantage. They sterically block common side reactions, such as indanyl cyclization and intermolecular Friedel-Crafts alkylation, which can be problematic in the polymerization of other styrenic monomers. researchgate.net This structural feature allows for a more controlled or "living" polymerization process, leading to polymers with well-defined structures and low polydispersity. scispace.comresearchgate.net

Applications of Poly(this compound)

The distinct properties of poly(this compound) make it a candidate for specialized, high-performance applications.

High Resistance Films

While specific commercial applications are not extensively documented, the inherent properties of poly(this compound) make it highly suitable for the production of high-resistance films and coatings. chembk.com Its high thermal stability and elevated glass transition temperature suggest that films made from this polymer would maintain their structural integrity and mechanical properties at temperatures where conventional polymers like polystyrene would fail.

Furthermore, related substituted styrene polymers have found use in demanding applications such as nanolithography, where they are used to form thin film etch masks that must resist harsh processing conditions. researchgate.net The combination of thermal resistance, rigidity, and the potential for creating well-defined polymer structures positions poly(this compound) as a valuable material for advanced coatings and specialty films that require high performance and durability. chembk.com

Elastomers and Hydroxyl Group-Containing Polymers

This compound is a monomer utilized in the synthesis of specialized polymers, including elastomers and polymers containing hydroxyl groups. Current time information in Bangalore, IN.biosynth.com Its incorporation into polymer chains can significantly modify the properties of the resulting materials, such as thermal and mechanical characteristics. ontosight.ai

In the realm of elastomers, this compound can be copolymerized with diene monomers to produce functionalized elastomers. google.com For instance, it is listed among various vinyl-substituted aromatic monomers suitable for creating such elastomers, which may include styrene-butadiene rubber (SBR). google.com The bulky trimethylphenyl groups of this compound impart a notable rigidity to the polymer chain. scispace.com Anionic polymerization of this compound, particularly at low temperatures in polar solvents, can produce well-defined polymers with low polydispersity. scispace.com The resulting poly(this compound) exhibits a higher glass transition temperature (Tg) compared to polystyrene, a consequence of the sterically demanding trimethylphenyl substituents that restrict chain mobility. scispace.com

The production of hydroxyl group-containing polymers is another significant application. These polymers are often precursors for other materials, such as polyurethanes, which are formed by reacting the terminal hydroxyl groups with isocyanates. justia.com While specific methodologies for creating hydroxyl-terminated poly(this compound) are detailed in specialized literature, the general approach involves functionalizing the polymer chain ends. google.comacs.org For example, protected hydroxyl end-terminated polymers can be synthesized and subsequently de-protected to yield the desired hydroxyl-functionalized polymer. google.com This functionalization allows for further reactions and the creation of more complex polymer architectures. justia.com

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are highly cross-linked polymers with predetermined selectivity for a specific target molecule, known as the template. This compound has been investigated as a functional monomer in the synthesis of MIPs, particularly for applications involving aromatic compounds where specific molecular recognition is key.

Selective Extraction of Polychlorinated Biphenyls (PCBs)

Research has demonstrated the utility of this compound (TMS) as a functional monomer in the development of MIPs for the selective extraction of polychlorinated biphenyls (PCBs). newcastle.edu.au In these studies, MIPs were designed to target specific PCB congeners, such as 1,2,3,4,5-pentachlorobenzene (1) and 1,2,3-trichlorobenzene (B84244) (2), which serve as surrogates for actual PCBs. nih.govscience.gov

Molecular dynamics simulations were employed to predict and understand the interactions between the template molecule and various functional monomers. nih.govrsc.org These simulations indicated that TMS could form effective binding sites for the PCB template molecules within the polymer matrix. nih.gov The resulting MIPs, synthesized using TMS as the functional monomer, exhibited selective recognition for the target PCB, demonstrating the feasibility of this approach for creating materials for environmental remediation and sample cleanup. science.govrsc.org The imprinting factor (IF), a measure of the selectivity of the MIP, was used to evaluate the effectiveness of the polymer. For instance, the IF for a MIP imprinted for pentachlorobenzene (B41901) using TMS was found to be 2.1. nih.govscience.gov

Role as a Functional Monomer in π-π Stacking Interactions

The primary mechanism enabling the selective recognition in these MIPs is the π-π stacking interaction between the electron-rich aromatic ring of this compound and the electron-deficient aromatic rings of the PCB templates. nih.govrsc.org The methyl groups on the styrene ring enhance the electron-donating character of the monomer, facilitating a stronger interaction with the chlorinated (electron-withdrawing) template molecules.

Molecular dynamics simulations have been crucial in elucidating the nature of these interactions. nih.govrsc.org They revealed that the frequency and stability of the functional monomer-template complex in the pre-polymerization mixture are critical for successful imprinting. nih.govscience.gov For example, simulations showed a higher frequency of interaction between pentachlorobenzene (1) and TMS (54.7%) compared to another functional monomer, pentafluorostyrene (PFS) (44.7%), which correlated with a higher imprinting factor for the TMS-based MIP. nih.govscience.gov

However, the effectiveness of these π-π stacking interactions can be influenced by other components in the polymerization system. nih.gov The presence of certain solvents, like methanol (B129727) (MeOH), was found to interfere with the crucial π-π stacking between TMS and the template by interacting directly with the TMS monomer. nih.govrsc.org This highlights the complexity of designing effective MIP systems and the importance of optimizing all components of the pre-polymerization mixture to maximize the desired monomer-template interactions.

Below is a data table summarizing the interaction frequencies and imprinting factors from a study on MIPs for PCB surrogates.

| Template Molecule | Functional Monomer | Monomer-Template Interaction Frequency | Imprinting Factor (IF) |

| 1,2,3,4,5-Pentachlorobenzene (1) | This compound (TMS) | 54.7% | 2.1 |

| 1,2,3,4,5-Pentachlorobenzene (1) | Pentafluorostyrene (PFS) | 44.7% | 1.7 |

| 1,2,3-Trichlorobenzene (2) | This compound (TMS) | 1.9% | 2.8 |

| 1,2,3-Trichlorobenzene (2) | Pentafluorostyrene (PFS) | 29.6% | 3.7 |

| Data sourced from molecular dynamics simulations and experimental evaluation of MIPs. nih.govscience.gov |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,4,6-trimethylstyrene, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for its unique structure, which features a vinyl group and three methyl groups attached to a benzene (B151609) ring.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the vinyl protons, aromatic protons, and methyl protons. Due to the symmetry in the mesitylene (B46885) core, the two aromatic protons are chemically equivalent, as are the six protons of the two ortho-methyl groups.

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8 | s | 2H | Aromatic C-H (positions 3, 5) |

| ~6.6 | dd | 1H | Vinyl C-H (α-proton) |

| ~5.6 | d | 1H | Vinyl C-H (β-proton, trans) |

| ~5.2 | d | 1H | Vinyl C-H (β-proton, cis) |

| ~2.3 | s | 3H | para-Methyl group (position 4) |

Note: 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

The two protons on the aromatic ring appear as a single sharp singlet, confirming their chemical equivalence. The vinyl group gives rise to a more complex system of three protons, often referred to as an AMX system, with characteristic doublet and doublet of doublets patterns due to geminal and vicinal coupling. The methyl groups at the ortho and para positions are clearly distinguished as two separate singlets.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. nih.gov The symmetry of the this compound molecule simplifies the spectrum. For instance, the two ortho-methyl carbons are equivalent, and the two unsubstituted aromatic carbons (C3 and C5) are also equivalent. nih.govchemicalbook.com

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~137.5 | Aromatic C (quaternary, C-4) |

| ~136.9 | Aromatic C (quaternary, C-2, C-6) |

| ~135.8 | Aromatic C (quaternary, C-1) |

| ~133.4 | Vinyl C (α-carbon) |

| ~128.2 | Aromatic C-H (C-3, C-5) |

| ~115.3 | Vinyl C (β-carbon) |

| ~21.0 | para-Methyl C |

The spectrum shows eight distinct signals, corresponding to the eight non-equivalent carbon atoms. The quaternary carbons of the aromatic ring are observed in the downfield region, typically between 135 and 138 ppm. The carbons of the vinyl group and the protonated aromatic carbons appear in the intermediate region, while the aliphatic methyl carbons are found in the upfield region of the spectrum. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for C-H bonds in aromatic and aliphatic groups, as well as for the carbon-carbon double bonds of the vinyl group and the aromatic ring. nih.gov

Fourier-transform infrared (FTIR) spectroscopy provides a high-resolution spectrum of the compound. The spectrum for this compound is typically obtained from a neat sample prepared as a capillary film. nih.gov

Key FTIR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2970-2860 | Strong | C-H stretch (methyl) |

| ~1625 | Medium | C=C stretch (vinyl) |

| ~1610, 1580 | Medium-Weak | C=C stretch (aromatic ring) |

| ~990, 910 | Strong | C-H out-of-plane bend (vinyl) |

The C-H stretching vibrations above 3000 cm⁻¹ are indicative of the unsaturated vinyl and aromatic C-H bonds. The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretches of the three methyl groups. The C=C stretching vibrations of the vinyl group and the aromatic ring are found in the 1625-1580 cm⁻¹ region. The strong bands at 990 and 910 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted alkene (vinyl group).

Attenuated Total Reflectance (ATR) is a sampling technique that simplifies the analysis of liquid samples. The ATR-IR spectrum of this compound is obtained from a neat sample and generally shows the same characteristic peaks as the transmission FTIR spectrum. nih.gov Data for ATR-IR spectra are often recorded using instruments like the Bruker Tensor 27 FT-IR. nih.gov The peak positions and relative intensities are comparable to those obtained by the standard FTIR method, confirming the presence of the same functional groups.

The vapor phase IR spectrum of this compound provides information about the molecule in the gaseous state, free from intermolecular interactions that occur in the liquid phase. nih.gov While the fundamental absorption frequencies are similar to the liquid phase spectra, the bands in the vapor phase spectrum are often sharper and can exhibit rotational fine structure. The key absorption bands corresponding to the vinyl, aromatic, and methyl group vibrations remain the primary features for identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The position of the absorption maximum (λmax) is characteristic of the chromophore, which in this case is the vinyl group conjugated with the trimethyl-substituted benzene ring. Computational studies using Density Functional Theory (DFT) calculations can be performed to predict the UV-Vis spectrum and compare it with experimental data.

| Parameter | Value | Solvent |

| λmax (Experimental) | 265 nm | Hexane |

Table 1: UV-Vis Absorption Data for this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography (GC) is a primary technique for determining the purity of volatile compounds like this compound. Commercial suppliers often use GC to certify the purity of their products, with typical purities exceeding 97.0%. tcichemicals.comfishersci.ca For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the detection and identification of impurities and potential degradation products, such as isomers of trimethylbenzene. The Kovats retention index, a dimensionless unit, is also used to characterize the compound in GC analysis. nih.gov

| Technique | Application | Typical Findings | Reference |

| Gas Chromatography (GC) | Purity Assessment | >97.0% | tcichemicals.comfishersci.ca |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of Impurities and Degradation Products | Detection of trimethylbenzene isomers | |

| Kovats Retention Index (Standard non-polar column) | Compound Characterization | 1224.2, 1236.8 | nih.gov |

Table 2: Chromatographic Purity Assessment of this compound.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing poly(this compound). polyanalytik.com GPC separates polymer chains based on their hydrodynamic volume in solution, providing critical information about the molecular weight distribution. polyanalytik.com Research has shown that this compound can undergo anionic polymerization to produce well-defined polymer samples with low polydispersity (PDI), particularly when the reaction is conducted at low temperatures in a polar solvent. scispace.com The steric hindrance from the bulky trimethylphenyl groups in the polymer contributes to increased chain rigidity. scispace.com GPC analysis determines key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. polyanalytik.com

| Parameter | Description |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain in determining the average molecular weight. |

| Polydispersity Index (PDI) | A measure of the uniformity of chain lengths in a polymer sample, calculated as Mw/Mn. A PDI of 1.0 indicates a perfectly monodisperse polymer. |

| Radius of Gyration (Rg) | A measure of the size of the polymer coil in solution. |

| Hydrodynamic Radius (Rh) | The radius of a hypothetical hard sphere that diffuses at the same rate as the polymer molecule. |

Table 3: Key Parameters Obtained from GPC for Polymer Characterization. polyanalytik.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon and hydrogen) in this compound. This experimental data is compared against the theoretical values calculated from the compound's molecular formula, C₁₁H₁₄, to confirm its elemental composition and purity. nih.govbiosynth.comepa.govnih.gov

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 90.34 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 9.66 |

| Total | 146.233 | 100.00 |

Table 4: Theoretical Elemental Composition of this compound.

Computational and Theoretical Studies

Electrophilicity Parameter (E) and Nucleophilicity Parameter (N) Determinations

The reactivity of chemical compounds in polar reactions can be quantified using electrophilicity (E) and nucleophilicity (N) parameters. These parameters are determined through kinetic studies and are crucial for understanding and predicting reaction outcomes. For 2,4,6-trimethylstyrene, these parameters have been established through investigations into its reaction kinetics, particularly in the context of cationic polymerization.

The primary method for determining these parameters relies on the Mayr-Patz equation, log k = s(N + E), which correlates the second-order rate constant (k) of a reaction with the electrophilicity of the electrophile (E), the nucleophilicity of the nucleophile (N), and a nucleophile-specific sensitivity parameter (s). researchgate.netuni-muenchen.deacs.org

The nucleophilicity parameters for this compound were determined by studying the kinetics of its reactions with well-characterized benzhydryl cations, which serve as reference electrophiles. researchgate.netlookchem.com These experiments, conducted in dichloromethane (B109758), established a nucleophilicity parameter (N) of 0.68 and a sensitivity parameter (s) of approximately 1.09. researchgate.netlmu.deuni-muenchen.de

Conversely, the electrophilicity parameter (E) pertains to the corresponding carbocation, the 2,4,6-trimethylstyryl cation. Kinetic analysis of the reactions of this cation resulted in an electrophilicity parameter (E) of 6.04. researchgate.net This value is notably lower than that of the unsubstituted styryl cation (E = 9.6), indicating that the methyl groups on the aromatic ring reduce the electrophilic reactivity of the carbocation. researchgate.net This lower electrophilicity has significant implications, for instance, leading to a considerably lower propagation rate constant in the cationic polymerization of this compound compared to styrene (B11656). researchgate.net

The following table summarizes the determined electrophilicity and nucleophilicity parameters for this compound and related compounds for comparison.

Table 1: Electrophilicity and Nucleophilicity Parameters